3-(4-Chlorophenyl)-2-nortropene
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Overview
Description
3-(4-Chlorophenyl)-2-nortropene is an organic compound characterized by the presence of a chlorophenyl group attached to a nortropene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-nortropene typically involves the reaction of 4-chlorobenzyl chloride with a suitable nortropene precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-2-nortropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2-nortropene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-nortropene involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nortropene structure may facilitate binding to hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one: A chalcone derivative with significant electrooptic properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: Known for their antiviral activity.
Triclocarban: An antibacterial compound with a similar chlorophenyl structure.
Uniqueness: 3-(4-Chlorophenyl)-2-nortropene is unique due to its combination of a chlorophenyl group and a nortropene structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
189746-53-0 |
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Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C13H14ClN/c14-11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)15-12/h1-4,7,12-13,15H,5-6,8H2 |
InChI Key |
QBSBBGLHCMPGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=C(CC1N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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